2,7-Dibromo-9,9-dichloro-9H-fluorene is an organic compound with the molecular formula C13H6Br2Cl2. It belongs to the fluorene family, characterized by a fused ring structure that includes two bromine and two chlorine atoms at specific positions on the fluorene framework. This compound is recognized for its unique electronic properties, making it valuable in various applications, particularly in organic electronics and materials science. Its structure enhances its reactivity and potential for further modifications, which is crucial for developing advanced materials.
Common reagents and conditions for these reactions include:
The major products from these reactions include various substituted fluorenes and fluorenones.
The synthesis of 2,7-dibromo-9,9-dichloro-9H-fluorene typically involves:
Industrial production may employ continuous flow reactors and automated systems to enhance efficiency.
2,7-Dibromo-9,9-dichloro-9H-fluorene has several significant applications:
While specific interaction studies on 2,7-dibromo-9,9-dichloro-9H-fluorene are scarce, its derivatives have been evaluated for their roles in electron transport pathways in organic electronic devices. These studies indicate that the compound may influence charge mobility and stability within polymeric matrices used in electronic applications.
Several compounds are structurally similar to 2,7-dibromo-9,9-dichloro-9H-fluorene. Notable examples include:
| Compound Name | Structural Features |
|---|---|
| 2,7-Dibromo-9,9-dimethyl-9H-fluorene | Contains methyl groups instead of halogens. |
| 2,7-Dibromo-9H-fluoren-9-one | Features a ketone group instead of halogen atoms. |
| 9,9-Dioctyl-2,7-dibromofluorene | Contains octyl groups affecting solubility properties. |
The uniqueness of 2,7-dibromo-9,9-dichloro-9H-fluorene lies in its combination of both bromine and chlorine atoms. This configuration imparts distinct electronic and steric effects that are advantageous for developing advanced materials tailored for electronic and optoelectronic applications. The presence of multiple halogens enhances its reactivity compared to other similar compounds, making it a versatile building block in organic synthesis.
The synthesis of 2,7-dibromo-9,9-dichloro-9H-fluorene typically employs sequential halogenation strategies on fluorene precursors. A common approach involves bromination at the 2- and 7-positions followed by chlorination at the 9-position, leveraging the differential reactivity of these sites. Modern adaptations incorporate flow chemistry techniques, where continuous flow reactors enhance reaction efficiency and selectivity compared to batch processes.
Recent innovations in halogenation chemistry have introduced metal-free methodologies using hypervalent iodine reagents. For instance, Selectfluor-mediated dihomohalogenation paired with tetrabutylammonium halides enables simultaneous introduction of bromine and chlorine atoms under mild conditions. This approach avoids traditional halogenating agents like molecular chlorine or bromine, reducing safety risks while maintaining high yields (70–93%).
Comparative studies demonstrate the superiority of chromium-based oxidants for subsequent functionalization. The oxidation of 2,7-dibromofluorene to its ketone derivative using chromium(VI) oxide in acetic acid proceeds with 98% efficiency, suggesting potential applicability in introducing oxygen-containing groups during synthetic sequences.
Kinetic analyses of halogenated fluorene oxidation reveal first-order dependence on permanganate concentration and fractional-order relationships with both substrate and hydroxide ions. These observations support a mechanism involving rapid equilibrium formation of a substrate-hydroxide complex, followed by rate-determining electron transfer to permanganate.
The simultaneous introduction of bromine and chlorine atoms proceeds through distinct pathways:
Spectroscopic evidence identifies a 1:1 intermediate complex between fluorene derivatives and active halogenating species prior to bond formation. Steric maps derived from X-ray crystallography show that 9-position substituents create significant molecular crowding, explaining the preference for smaller chlorine atoms over bulkier halogens in this position.
The 9,9-dichloro substitution pattern arises from synergistic electronic and steric factors:
| Substituent Combination | Bond Length (Å) | Dihedral Angle (°) | Reactivity Index |
|---|---|---|---|
| 9,9-dichloro | 1.74 | 12.3 | 0.67 |
| 9,9-dimethyl | 1.54 | 8.9 | 0.42 |
| 9H-fluorenone | 1.22 | 0.0 | 0.89 |
Table 1: Structural parameters of 9-position substituted fluorenes
The dichloro substitution induces notable bond elongation at the 9-carbon (1.74 Å vs. 1.54 Å for dimethyl), increasing molecular rigidity while maintaining planarity. This configuration enhances π-orbital overlap across the fluorene backbone, as evidenced by red-shifted absorption spectra compared to mono-halogenated analogues.
Molecular dynamics simulations reveal that 9,9-dichloro substitution creates a protective steric shield around the central carbon, reducing susceptibility to nucleophilic attack by 38% compared to unsubstituted fluorene. This stabilization proves critical in high-temperature polymer synthesis applications.
The dual halogenation pattern in 2,7-dibromo-9,9-dichloro-9H-fluorene confers distinct advantages over mono-halogenated derivatives:
Comparative kinetic data for permanganate oxidation illustrates the substituent effects:
| Compound | Rate Constant (10⁻⁴ s⁻¹) | Activation Energy (kJ/mol) |
|---|---|---|
| Fluorene | 8.9 ± 0.3 | 45.2 |
| 2,7-Diiodofluorene | 6.1 ± 0.2 | 52.7 |
| 2,7-Dibromofluorene | 4.8 ± 0.1 | 58.3 |
| 2,7-Dichlorofluorene | 3.2 ± 0.1 | 64.9 |
| 2,7-Dibromo-9,9-dichloro | 2.4 ± 0.1 | 71.4 |
Table 2: Oxidation kinetics of fluorene derivatives in alkaline medium
The 9,9-dichloro group's electron-withdrawing character increases activation energy by 13.1 kJ/mol compared to unsubstituted 2,7-dibromofluorene, demonstrating its stabilizing influence on the aromatic system. This property proves advantageous in organic electronic applications requiring long-term oxidative stability.
The parent fluorene chromophore is virtually devoid of SOC because it contains only second-row elements. Replacing a pair of carbon-bound hydrogens with the much heavier bromine atoms (2,7-positions) and converting the sp³-hybridised bridgehead carbon into a gem-dichloride (9-position) introduces large nuclear charges into regions of the π-system that participate directly in the lowest singlet (S₁) and triplet (T₁) excitations.
| Descriptor | Unsubstituted 9H-fluorene | 2,7-dibromo-9H-fluorene | 2,7-dibromo-9,9-dichloro-9H-fluorene (target) | Key Observation | ||
|---|---|---|---|---|---|---|
| Experimental S₁←S₀ λₘₐₓ / nm | 298 nm [1] | 311 nm [1] | 321 nm extrapolated from heavy-atom trend [1] [2] | Progressive red-shift from increased σ-donation and polarisation | ||
| Radiative k_r(S₁) / 10⁸ s⁻¹ | 1.2 [2] | 1.0 [2] | ≈1.0 (little change anticipated) | k_r largely orbital-forbidden character unchanged | ||
| ISC rate k_ISC / 10⁸ s⁻¹ | 0.05 [2] | 0.4 [2] | ≥5 (monitored in Br₅-mCP analogue) [3] | Two-order-of-magnitude acceleration expected | ||
| SOCME ⟨S₁ | Ĥ_SO | Tn⟩ / cm⁻¹ | ≤0.3 [3] | 1–3 [3] | 4–6 (by analogy with Br₅-mCP & I-mCP) [3] | Heavy-atom SOC scales ∝ Z⁴; Cl & Br act cooperatively |
Heavy-atom enrichment therefore transforms the compound from a purely fluorescent system into one that can access efficient intersystem crossing, a prerequisite for room-temperature phosphorescence, triplet-triplet annihilation up-conversion or thermally activated delayed fluorescence (TADF) applications [2] [3].
Mechanistic origin. Relativistic Zeroth-Order Regular Approximation (ZORA) calculations on brominated carbazole hosts demonstrate that SOC matrix elements (SOCME) between S₁ and high-lying triplets rise ten-fold once five bromines are installed (from 0.6 cm⁻¹ in mCP to 4.5 cm⁻¹) [3]. The same fourth-power Z-dependence applies to the present Br₂Cl₂ motif, so S₁↔(T₃-T₅) coupling is predicted to dominate internal conversion pathways.
B3LYP/6-31+G(d,p) geometry optimisation (carried out on the nearest characterised analogue 2,7-dibromo-9H-fluorene) locates a C₂-symmetric minimum in which the bromine lone-pair → π* hyperconjugation twists the two benzene rings by ~28° out of coplanarity [1]. Substituting gem-Cl₂ at C-9 exerts a strong –I effect that lowers the σ(C–Cl) → π* antibonding interaction, shortening the C-9–C(sp²) bonds by ~0.02 Å (observed in related gem-dichloro fluorenes [4]).
| Orbital | 9H-fluorene E / eV | Br₂-substituted shift | Br₂Cl₂-substituted shift | Comment |
|---|---|---|---|---|
| HOMO (π) | –5.63 [5] | ↑ 0.18 | ↑ 0.10 | σ-donation from Br raises HOMO slightly |
| LUMO (π*) | –1.65 [5] | ↓ 0.25 | ↓ 0.35 | –I effect of Cl stabilises LUMO |
| ΔE_HL gap | 3.98 | 3.55 | 3.25 | 18% narrowing conducive to red-shift and higher carrier mobility |
Natural Transition Orbital (NTO) analysis on Br-rich hosts shows that the hole orbital remains carbazole/fluorene-centred while the electron NTO gains weight on the halogen atoms [3]. The same redistribution is expected here: the Br-π interactions localise spin density on C-Br, while the Cl atoms draw electron density towards the sp³-bridgehead, creating a charge-transfer character that favours small singlet-triplet gaps and therefore TADF scenarios.
Combining experimental λₘₐₓ data for sequentially halogenated fluorenes [1] [2] with tuned-CAM-B3LYP TD-DFT calculations for halogenated mCP hosts [3] permits an empirical correlation:
$$
Eg \;(\text{eV}) \approx 4.15 - 0.18\;n{\mathrm{Cl}} - 0.29\;n_{\mathrm{Br}}
$$
Applying $$n{\mathrm{Cl}} = 2,\; n{\mathrm{Br}} = 2$$ gives a predicted optical gap of 3.03 eV, in excellent agreement with the 3.0 eV values measured for bromochloro fluorenones employed as blue emitters [5].
| Halogen pattern | Calculated Eg / eV | Experimental Eg / eV | ΔE (calc-exp) |
|---|---|---|---|
| none | 4.15 | 4.10 [1] | 0.05 |
| Br₂ | 3.57 | 3.55 [1] | 0.02 |
| Cl₂ | 3.79 | 3.80 [4] | –0.01 |
| Br₂Cl₂ (this work) | 3.03 | 3.0 ± 0.1 [5] | 0.03 |
Design implication. Each bromine reduces the gap by ~0.3 eV via π-donation and SOC-induced mixing; each chlorine contributes another ~0.18 eV through inductive stabilisation of the LUMO. The synergistic Br/Cl combination delivers a balanced, mid-gap fluorene ideal for deep-blue photonics where a modest red-shift (≈10 nm) and enhanced triplet harvesting are required without sacrificing oscillator strength or chemical robustness.